An In-depth Technical Guide to the Chemical Properties of Guanidine Phosphate
An In-depth Technical Guide to the Chemical Properties of Guanidine Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of guanidine (B92328) phosphate (B84403). It includes quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations to illustrate key processes and relationships.
Core Chemical and Physical Properties
Guanidine phosphate is a salt formed from the strong organic base guanidine and phosphoric acid. It typically appears as a white crystalline solid.[1] Its properties are dictated by the ionic interaction between the resonant-stabilized guanidinium (B1211019) cation and the phosphate anion.
Quantitative Data Summary
The fundamental physicochemical properties of guanidine phosphate are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Formula | CH₅N₃·H₃PO₄ (Monoguanidine) or C₂H₁₀N₆·H₃PO₄ (Diguanidine) | [1][2][3][4] |
| Molecular Weight | 157.07 g/mol | [2][4] |
| Appearance | White to off-white crystalline powder | [1][2][3] |
| Melting Point | 247-250 °C (decomposes) | [2][3][5][6] |
| Density | ~1.48 g/cm³ | [2][3][6][7] |
| pKa (Guanidinium ion) | ~13.6 | [8][9] |
| Water Solubility | 15.5 g/100 g at 20°C; 250 g/L at 20°C | [2][3][5] |
| Methanol (B129727) Solubility | 0.1 g/100 g at 20°C (Slightly soluble) | [2][3][5] |
| Other Solubilities | Practically insoluble in organic solvents like benzene, acetone, and diethyl ether. | [2][3][5] |
| LogP | -3.48 at 25°C | [2] |
Detailed Chemical Characteristics
Acidity and Basicity
The guanidine component is a strong organic base due to the extensive resonance stabilization of its conjugate acid, the guanidinium cation. With a pKa of approximately 13.6, guanidine exists almost exclusively in its protonated (guanidinium) form in physiological and most aqueous solutions.[8][9] The phosphate component is a polyprotic acid, and the resulting salt can act as a buffering agent, helping to maintain stable pH levels in solution, a property valuable in biochemical applications.[1][10]
Solubility Profile
Guanidine phosphate exhibits high solubility in water but is only slightly soluble in polar organic solvents like methanol and is practically insoluble in nonpolar organic solvents.[2][5] This solubility is driven by the strong ion-dipole interactions between the guanidinium and phosphate ions and water molecules.
Thermal Stability and Decomposition
Guanidine phosphate decomposes upon heating between 247-250 °C.[2][3] Its thermal degradation behavior is a key aspect of its primary application as a flame retardant. When incorporated into materials like wood or cotton, it lowers the decomposition temperature of the material, promoting the formation of a stable carbonaceous char layer.[11][12] This char acts as a physical barrier, insulating the underlying material from heat and preventing the release of flammable gases, thereby inhibiting combustion.[11][13]
Reactivity and Interactions
The guanidinium cation is known for its ability to form strong bidentate hydrogen bonds with oxoanions like phosphates, carboxylates, and sulfates.[14] This interaction is fundamental to its role in stabilizing biomolecules.[1] Guanidine phosphate can interact with various metal hydroxides and has been noted for its binding to human serum proteins.[4]
Experimental Protocols
Synthesis of Guanidine Phosphate
Several methods for the synthesis of guanidine phosphate have been documented. The choice of method can depend on the desired form (e.g., monoguanidine vs. diguanidine phosphate) and required purity.
Method 1: From Guanidine Hydrochloride and Phosphoric Acid
This protocol describes a common laboratory-scale synthesis.
-
Preparation of Guanidine Free Base: A solution of guanidine hydrochloride in methanol is prepared. An equimolar amount of sodium metal is carefully added to the methanol to form sodium methoxide. This reacts with guanidine hydrochloride to produce the guanidine free base and sodium chloride precipitate.[2]
-
Reaction: The mixture is heated to approximately 60°C with stirring to ensure complete reaction.[2]
-
Isolation of Free Base: The mixture is cooled, and the precipitated sodium chloride is removed by filtration.
-
Formation of Phosphate Salt: Phosphoric acid is added dropwise to the filtrate containing the guanidine free base. The reaction is carried out under constant stirring.[2]
-
Precipitation and Recovery: Guanidine phosphate precipitates out of the solution as a white solid. The precipitate is collected by filtration, washed with a small amount of cold methanol, and dried under vacuum.[2]
Method 2: From Dicyandiamide and Ammonium (B1175870) Chloride
This industrial method is used for producing guanidine phosphate for applications like flame retardants.[13]
-
Initial Reaction: Dicyandiamide and ammonium chloride are mixed in a 1:2 molar ratio and heated to 170–230 °C for 2–3 hours.[13]
-
Base Treatment: After cooling, methanol and solid sodium hydroxide (B78521) are added. The mixture is stirred and refluxed for 2 hours.[13]
-
Filtration: The solution is filtered to remove any solid byproducts.
-
Neutralization and Precipitation: The filtrate is neutralized with 85% phosphoric acid. The pH is carefully adjusted to select for the desired product: a pH of 4 yields monoguanidine dihydrogen phosphate (GDP), while a pH of 8 yields diguanidine hydrogen phosphate (DHP).[13]
-
Final Processing: The white precipitate is aged, collected by suction filtration, and dried to yield the final product.[13]
Characterization by Thermal Analysis
The thermal stability and flame-retardant properties of materials treated with guanidine phosphate are often evaluated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).
-
Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of guanidine phosphate or a material treated with it is placed in an inert crucible (e.g., alumina).
-
TGA/DTA Analysis: The sample is heated in a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 10 °C/min) from ambient temperature to a final temperature (e.g., 800 °C).[11]
-
Data Interpretation:
-
TGA Curve: Plots the percentage of mass loss versus temperature. The onset temperature of decomposition and the percentage of residual char at the final temperature are key parameters. A lower decomposition temperature and higher char yield for a treated material indicate effective flame retardancy.[11][12][13]
-
DTA Curve: Plots the temperature difference between the sample and a reference, indicating exothermic or endothermic transitions.
-
Visualizations: Workflows and Interactions
Diagram 1: Synthesis of Guanidine Phosphate from Guanidine HCl
Caption: A workflow diagram illustrating the laboratory synthesis of guanidine phosphate.
Diagram 2: Ionic Interaction in Guanidine Phosphate
Caption: Bidentate hydrogen bonding between guanidinium and phosphate ions.
Diagram 3: Logical Flow of Flame Retardancy Mechanism
Caption: The mechanism of action for guanidine phosphate as a flame retardant.
References
- 1. CAS 5423-23-4: Guanidine, phosphate (2:1) | CymitQuimica [cymitquimica.com]
- 2. Guanidine phosphate | 5423-23-4 [chemicalbook.com]
- 3. Guanidine phosphate [chembk.com]
- 4. Guanidine phosphate | 5423-23-4 | FG40353 | Biosynth [biosynth.com]
- 5. Guanidine phosphate CAS#: 5423-23-4 [m.chemicalbook.com]
- 6. parchem.com [parchem.com]
- 7. Qinhuangdao TianZi Chemical Co., Ltd. --Guanidine Phosphate [tianzichem.com]
- 8. Guanidine | CH5N3 | CID 3520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cas 1763-07-1,Guanidine phosphate | lookchem [lookchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Flame Retardant Properties of a Guanidine Phosphate–Zinc Borate Composite Flame Retardant on Wood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dspace.mit.edu [dspace.mit.edu]
